

An In-depth Technical Guide to the Physical Properties of 3-Nitrophthalic Acid

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Compound of Interest

Compound Name: 3-Nitrophthalic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **3-Nitrophthalic acid**, a vital intermediate in the synthesis of dyes, pigments, and pharmaceuticals. The information is presented to support research and development activities, with a focus on quantitative data, experimental methodologies, and process visualization.

Chemical Identity

- IUPAC Name: 3-Nitrobenzene-1,2-dicarboxylic acid
- Synonyms: 3-Nitro-1,2-benzenedicarboxylic acid, m-Nitrophthalic acid
- CAS Number: 603-11-2
- Molecular Formula: $C_8H_5NO_6$ [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 211.13 g/mol [\[3\]](#)
- Chemical Structure:
 - SMILES: C1=CC(=C(C(=C1)--INVALID-LINK--[O-])C(=O)O)C(=O)O
 - InChI: InChI=1S/C8H5NO6/c10-7(11)4-2-1-3-5(9(14)15)6(4)8(12)13/h1-3H,(H,10,11)(H,12,13)

Quantitative Physical Properties

The physical properties of **3-Nitrophthalic acid** are summarized in the tables below for ease of reference and comparison.

Table 1: General Physical Properties

Property	Value	References
Appearance	White to pale yellow crystalline powder	
Melting Point	210 - 218 °C (decomposes)	
Boiling Point	441.3 °C at 760 mmHg (estimated)	
Density	1.671 g/cm ³	
Vapor Density	7.3 (vs. air)	
Flash Point	199.4 °C	
Refractive Index	1.5282 (estimate)	
pKa ₁	1.88 (at 25 °C)	

Table 2: Solubility Data

Solvent	Solubility	References
Water	Soluble (5% w/v), 20 g/L at 25 °C. Solubility increases with temperature.	
Methanol	Soluble	
Ethanol	Soluble	
Ether	Slightly soluble	
Chloroform	Insoluble	
Carbon Tetrachloride	Insoluble	
Benzene	Insoluble	
Methyl Acetate	Soluble	
Ethyl Acetate	Soluble	
Butyl Acetate	Soluble	
Tetrahydrofuran (THF)	Soluble	
Acetone	Soluble	
1,4-Dioxane	Soluble	

Table 3: Spectral Data

Technique	Key Data Points	References
Infrared (IR)	Spectra available via KBr disc or nujol mull.	
^1H NMR	Spectra available, typically run in DMSO- d_6 .	
^{13}C NMR	Spectra available, typically run in DMSO- d_6 .	
Mass Spectrometry	Electron ionization mass spectrum available.	
Raman Spectroscopy	Spectrum available.	

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of **3-Nitrophthalic acid** are crucial for obtaining reliable and reproducible results.

This protocol is a common laboratory-scale synthesis method.

- Materials: Phthalic anhydride, concentrated sulfuric acid (98%), fuming nitric acid (sp. gr. 1.51), concentrated nitric acid (sp. gr. 1.42), ice, deionized water.
- Procedure:
 - To a suitable reaction vessel equipped with a mechanical stirrer, add 650 mL of concentrated sulfuric acid and 500 g of phthalic anhydride.
 - Heat the stirred mixture to 80 °C using a steam bath.
 - Slowly add 210 mL of fuming nitric acid, maintaining the reaction temperature between 100-110 °C. This addition typically takes 1-2 hours.
 - After the fuming nitric acid has been added, add 900 mL of concentrated nitric acid, ensuring the temperature does not exceed 110 °C.

- Continue stirring and heating the mixture for an additional 2 hours.
- Allow the mixture to cool and stand overnight.
- Pour the reaction mixture into 1.5 L of cold water. A solid precipitate containing a mixture of 3- and 4-nitrophthalic acids will form.
- Filter the crude product by suction. The filtrate, containing strong acids, should be neutralized and disposed of properly.
- The filter cake is then washed and purified by recrystallization.

This procedure separates **3-Nitrophthalic acid** from its more soluble isomer, 4-nitrophthalic acid.

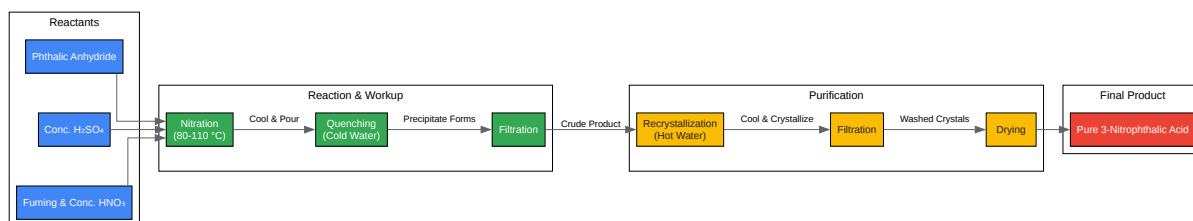
- Materials: Crude nitrophthalic acid mixture, deionized water.
- Procedure:
 - Transfer the crude solid product to a beaker and add a minimal amount of boiling deionized water until the solid completely dissolves.
 - Filter the hot solution to remove any insoluble impurities.
 - Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. **3-Nitrophthalic acid** is less soluble in water than the 4-nitro isomer and will crystallize out preferentially.
 - Collect the crystals by suction filtration.
 - Wash the crystals with a small amount of cold deionized water to remove residual mother liquor.
 - Dry the purified crystals in a vacuum oven or by air drying. The purity can be assessed by melting point determination and HPLC analysis.
- Melting Point Determination: A small amount of the dried, purified product is packed into a capillary tube. The melting point is determined using a standard melting point apparatus. The

observed melting range should be sharp and consistent with literature values for a pure sample.

- **Solubility Determination:** The solubility in various solvents can be determined using a laser monitoring observation technique where the disappearance of the solid phase in a solid-liquid mixture is monitored as a function of temperature. Alternatively, the equilibrium solubility can be measured by preparing a saturated solution at a specific temperature, followed by filtration and determination of the concentration of the solute in the filtrate.
- **pKa Determination:** The acid dissociation constant can be determined by potentiometric titration. A solution of **3-Nitrophthalic acid** is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa value is determined from the half-equivalence point on the titration curve. Spectrometric methods can also be used by measuring the absorbance at various pH values.
- **Spectroscopic Analysis:**
 - **FTIR Spectroscopy:** A sample is prepared as a KBr pellet or a nujol mull and the infrared spectrum is recorded using an FTIR spectrometer.
 - **NMR Spectroscopy:** For ^1H and ^{13}C NMR, approximately 5-25 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6) in an NMR tube. The spectrum is then acquired on an NMR spectrometer.

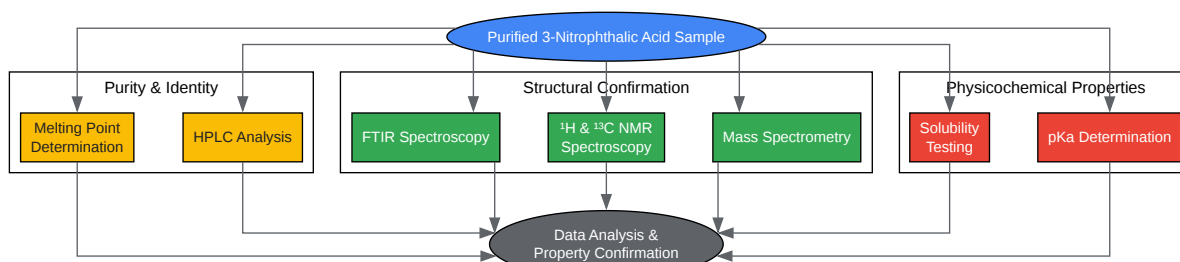
Process and Workflow Visualizations

The following diagrams illustrate key experimental workflows for **3-Nitrophthalic acid**.



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Caption: Workflow for the synthesis and purification of **3-Nitrophthalic acid**.



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Caption: Logical workflow for the physical and chemical characterization of **3-Nitrophthalic acid**.

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